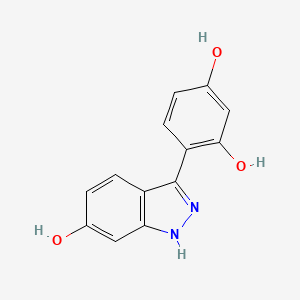
4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. The molecular formula of 4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL is C13H10N2O3, and it has a molecular weight of 242.2301 g/mol .
Preparation Methods
The synthesis of 4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL involves several steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically involve the use of hydrazine and a suitable solvent, such as ethanol or methanol, under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinones, while reduction may yield hydroxy derivatives.
Scientific Research Applications
4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential as an estrogen receptor modulator and its ability to interact with nuclear receptor coactivators . . In industry, it may be used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL involves its interaction with specific molecular targets, such as estrogen receptor alpha and nuclear receptor coactivator 2 . By binding to these targets, the compound can modulate the activity of these receptors and influence various cellular pathways. For example, its interaction with estrogen receptor alpha can lead to the activation or suppression of gene expression, depending on the specific context and cellular environment . This modulation of receptor activity can have significant effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL is unique in its structure and properties compared to other similar compounds. Similar compounds include other phenylpyrazoles, such as 4-(6-HYDROXY-BENZO[D]ISOXAZOL-3-YL)BENZENE-1,3-DIOL . . The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic development.
Properties
CAS No. |
117767-16-5 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H10N2O3/c16-7-1-3-9-11(5-7)14-15-13(9)10-4-2-8(17)6-12(10)18/h1-6,16-18H,(H,14,15) |
InChI Key |
WLDZDEMGKFWJNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)

![[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10757644.png)
![4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine](/img/structure/B10757645.png)
![(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide](/img/structure/B10757648.png)

![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B10757657.png)
![N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B10757659.png)
![(3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-[1]benzothieno[3,2-e][1,4]diazepin-5-one](/img/structure/B10757667.png)
![1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene](/img/structure/B10757676.png)



